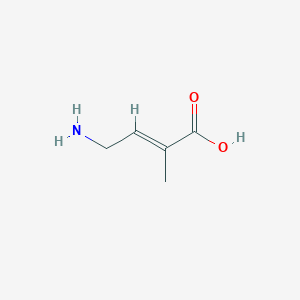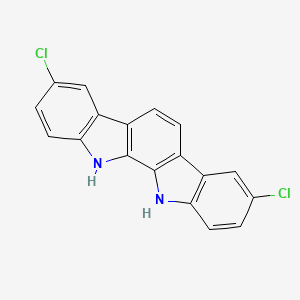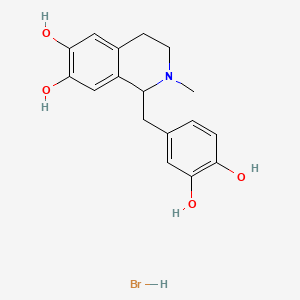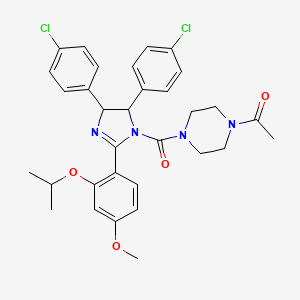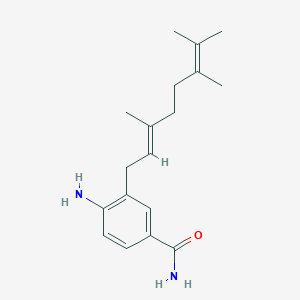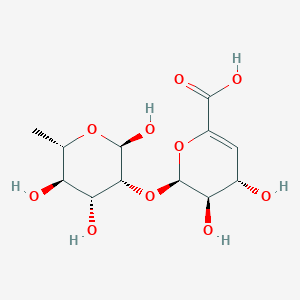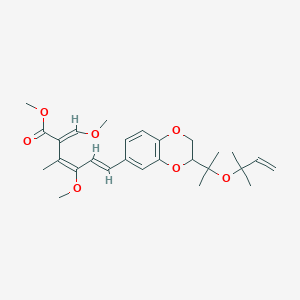
apicularen A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
apicularen A is a natural product found in Chondromyces robustus and Chondromyces with data available.
Wissenschaftliche Forschungsanwendungen
1. Anti-Angiogenic Properties Apicularen A, derived from Chondromyces sp., has been identified as a novel antiangiogenic agent. This compound potently inhibits the proliferation of bovine aortic endothelial cells, a key process in angiogenesis, which is crucial for tumor growth and metastasis. The study found that this compound effectively inhibited endothelial cell proliferation, fibroblast growth factor-induced invasion, and capillary tube formation without cytotoxicity at certain concentrations, suggesting its potential as a therapeutic agent in cancer treatment by targeting neovascularization (Kwon, Kim, Shim, & Ahn, 2002).
2. Apoptosis Induction in Cancer Cells Research on human promyelocytic leukemia cells (HL-60) demonstrates that this compound induces apoptosis, a process of programmed cell death important for stopping cancer cell growth. The compound was shown to increase lactate dehydrogenase release, chromatin condensation, and fragmentation, and DNA fragmentation, suggesting its potential as an anticancer agent (Hong, Ishihara, Zee, & Ohuchi, 2005).
3. Interaction with V-ATPase and Implications in Cancer Treatment Apicularen is identified as a specific inhibitor of V-ATPase, particularly binding to the VO complex of the holoenzyme. Understanding the binding site of apicularen can be crucial for developing new therapeutic strategies in diseases like osteoporosis and cancer, where V-ATPase function is critical (Osteresch et al., 2012).
4. Microtubule Disruption and Cell Death in Colon Cancer this compound has shown significant effects in inducing cell death in colon cancer cells through mechanisms such as up-regulating Fas ligand and disrupting microtubule architecture by down-regulating tubulin. These findings suggest its potential as a new microtubule-targeting compound in cancer therapy (Kim et al., 2007).
5. Nitric Oxide Production and Apoptosis in Leukemic Cells this compound induces nitric oxide production and apoptosis in mouse leukemic monocyte cells, suggesting a role for nitric oxide in this compound-induced apoptosis. This mechanism of action broadens our understanding of its potential therapeutic applications in leukemia treatment (Hong et al., 2005).
6. Caspase-Independent Apoptotic Mechanisms in Cancer Cells The acetyl derivative of this compound, synthesized for enhanced effectiveness, induces caspase-independent apoptotic cell death in colon cancer cells. This derivative leads to mitochondrial membrane potential loss and apoptosis-inducing factor translocation, providing insights into novel cancer treatment mechanisms (Seo et al., 2013).
Eigenschaften
Molekularformel |
C25H31NO6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide |
InChI |
InChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+/t18-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
MVOORUCGKRDJFW-ZZBSXQHZSA-N |
Isomerische SMILES |
CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O |
Kanonische SMILES |
CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)O |
Synonyme |
apicularen A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1249422.png)
